2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
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Overview
Description
“2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a compound that falls under the category of saturated aromatic (hetero) cyclic compounds . It’s a complex organic compound that contains a pyrrolo[3,4-b]pyridine moiety .
Synthesis Analysis
A multicomponent two-step strategy has been described for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives . The reactions can be readily performed by mixing inexpensive starting materials using two-step methods under mild conditions . Moreover, the solid acid catalyst can be circulated at least 6 times without obvious deactivation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolo[3,4-b]pyridine core . The compound also contains a methoxyphenyl group and an ethanone group .Chemical Reactions Analysis
The synthesis of this compound involves a multicomponent two-step strategy . The reactions can be readily performed by mixing inexpensive starting materials under mild conditions . The products can be easily obtained from the mother liquid without any further treatment .Physical And Chemical Properties Analysis
The compound is a saturated aromatic (hetero) cyclic compound . Its molecular weight is 221.12, and its molecular formula is C9H14Cl2N2 .properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-14-6-4-12(5-7-14)9-16(19)18-10-13-3-2-8-17-15(13)11-18/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCWKGGHERCDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone |
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